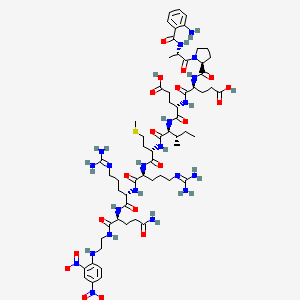

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp” is a fluorescence-quenched peptide substrate for human neutrophil elastase . It is used in research due to its ability to allow fluorescence measurement of Abz (ex = 320 nm; em = 420 nm) when enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair .

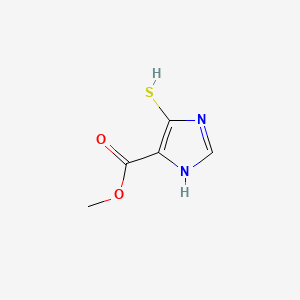

Molecular Structure Analysis

The formal name of this compound is N-(2-aminobenzoyl)-L-alanyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide, trifluoroacetate salt . Its molecular formula is C61H93N21O19S . The compound has a complex structure with multiple peptide bonds linking the amino acids together, and additional functional groups attached to the peptide chain.

Chemical Reactions Analysis

The primary chemical reaction involving this compound is its use as a substrate for human neutrophil elastase . The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair, allowing fluorescence measurement of Abz .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 1456.6 . It is a solid at room temperature and is soluble in water . The compound is stable for at least 4 years when stored at -20°C .

科学的研究の応用

中性粒球エラスターゼの基質

この化合物は、ヒト中性粒球エラスターゼの蛍光消光ペプチド基質です。 . 中性粒球エラスターゼは、免疫応答、特に細菌に対する防御において重要な役割を果たす酵素です。この化合物の構造は、この酵素によって特異的に認識され、切断されることを可能にします。 酵素によるペプチド加水分解は、Abzの蛍光測定を可能にするAbz:EDDnpドナー-アクセプターペアを破壊します。 .

蛍光測定

この化合物は、蛍光測定に使用されます。 . 酵素によるペプチド加水分解後、Abz:EDDnpドナー-アクセプターペアの破壊により、Abzの蛍光測定が可能になります。

作用機序

Target of Action

The primary target of this compound is human neutrophil elastase . Neutrophil elastase is a serine protease in the neutrophil, a type of white blood cell. It plays a crucial role in the immune response, particularly in the defense against bacteria and fungi.

Mode of Action

This compound acts as a fluorescence-quenched peptide substrate for human neutrophil elastase . When the compound is hydrolyzed by the enzyme, it disrupts the Abz:EDDnp donor-acceptor pair, allowing the measurement of fluorescence .

Biochemical Pathways

The compound is involved in the proteolysis pathway, specifically in the activity of cytosolic and secreted proteases . By acting as a substrate for neutrophil elastase, it can help monitor the activity of this enzyme and its role in various biological processes, including inflammation and innate immunity .

Result of Action

The hydrolysis of this compound by neutrophil elastase results in the disruption of the Abz:EDDnp donor-acceptor pair . This disruption allows the measurement of fluorescence, providing a means to monitor the activity of the enzyme .

Safety and Hazards

特性

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENMYQHRKVAJCS-GMUSKWQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N21O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)